Methyl 2-(6-butan-2-yl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate
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Overview
Description
Methyl 2-(6-butan-2-yl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate is a complex organic compound featuring a purine-imidazole fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-butan-2-yl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate typically involves multi-step organic reactions. The process begins with the preparation of the purine and imidazole precursors, followed by their fusion to form the desired heterocyclic structure. Key steps include:
Formation of the Purine Ring: This involves the cyclization of appropriate precursors under controlled conditions.
Formation of the Imidazole Ring: This step often involves the use of amido-nitriles and nickel-catalyzed cyclization.
Fusion of Rings: The purine and imidazole rings are fused through a series of condensation reactions, often requiring specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-butan-2-yl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives, depending on the reagents and conditions used.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acids/bases are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Methyl 2-(6-butan-2-yl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-(6-butan-2-yl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and tinidazole share structural similarities and exhibit comparable biological activities.
Purine Derivatives: Compounds such as caffeine and theobromine also feature purine rings and have distinct pharmacological properties.
Uniqueness
Methyl 2-(6-butan-2-yl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate stands out due to its fused ring system, which combines the properties of both purine and imidazole derivatives. This unique structure imparts specific chemical and biological characteristics, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
methyl 2-(6-butan-2-yl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4/c1-6-9(2)21-10(3)7-19-12-13(17-15(19)21)18(4)16(24)20(14(12)23)8-11(22)25-5/h7,9H,6,8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNMOZKVNQIMRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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